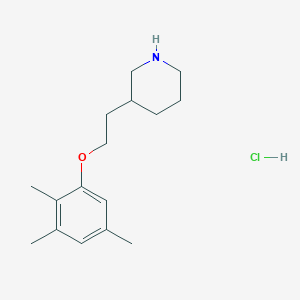

![molecular formula C11H18BrNOSi B1397468 2-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}pyridine CAS No. 1198765-41-1](/img/structure/B1397468.png)

2-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}pyridine

Übersicht

Beschreibung

Synthesis Analysis

The tert-butyl(dimethyl)silyl (TBDMS) group is commonly used as a protecting group for alcohols due to its ease of introduction and removal under mild conditions . The bromo group (Br) can act as a leaving group, making the molecule a potential alkylating agent. The synthesis of similar compounds has been reported, starting from commercially available 4-bromo-1H-indole and using simple reagents .

Chemical Reactions Analysis

The TBDMS group is ca. 10^4 times more hydrolytically stable and holds more promise for such applications . The bromo group (Br) can act as a leaving group, making the molecule a potential alkylating agent.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Bromo-5-[(tert-butyldimethylsilyl)oxy]pyridine: is a valuable intermediate in organic synthesis. It is often used in the preparation of various pyridine derivatives, which are crucial in the synthesis of natural products, pharmaceuticals, and agrochemicals. Its bromo and silyl groups make it a versatile reagent for substitutions and coupling reactions under mild conditions .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a building block for the synthesis of complex molecules. It is particularly useful in the construction of compounds with pyridine rings, which are common in drugs that target a wide range of biological pathways. The silyl ether moiety provides protection for hydroxyl groups during reaction sequences, which can be selectively deprotected when needed .

Material Science

The silyl group in 2-Bromo-5-[(tert-butyldimethylsilyl)oxy]pyridine is used to modify surfaces in material science. This modification can alter the physical properties of materials, such as increasing hydrophobicity or enhancing chemical resistance. Such modifications are essential in developing advanced materials for electronics, coatings, and nanotechnology applications .

Environmental Studies

Researchers utilize this compound in environmental studies to understand the behavior of brominated organic compounds in natural settings. It can act as a model compound to study degradation processes and the impact of organobromides on ecosystems. Understanding these processes is crucial for assessing environmental risks and developing remediation strategies .

Biochemistry

In biochemistry, 2-Bromo-5-[(tert-butyldimethylsilyl)oxy]pyridine is used to study enzyme-catalyzed reactions involving pyridine derivatives. It can be used to probe the mechanism of enzymes that interact with pyridine nucleotides, which are vital cofactors in metabolism .

Industrial Applications

This compound finds industrial applications in the synthesis of fine chemicals and as an intermediate in the production of dyes, pigments, and other pyridine-based compounds. Its stability and reactivity make it suitable for large-scale reactions where control over the reaction conditions is paramount .

Wirkmechanismus

Target of Action

Similar compounds such as 5-bromo-2-(tert-butyldimethylsiloxy)pyrimidine have been used in organic synthesis , suggesting that the compound might interact with various biological targets depending on the context of its use.

Mode of Action

The tert-butyldimethylsilyl (TBDMS) group is often used as a protective group in organic synthesis, which could influence the compound’s interactions with its targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-Bromo-5-[(tert-butyldimethylsilyl)oxy]pyridine . .

Eigenschaften

IUPAC Name |

(6-bromopyridin-3-yl)oxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BrNOSi/c1-11(2,3)15(4,5)14-9-6-7-10(12)13-8-9/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROHQDPMQWCYAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrNOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1397386.png)

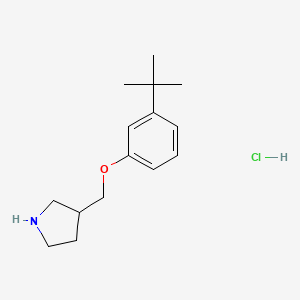

![2-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397387.png)

![3-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397388.png)

![2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397391.png)

![4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397395.png)

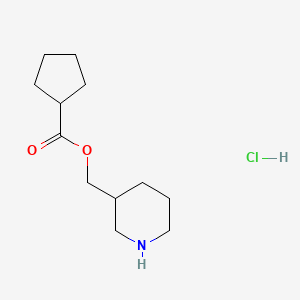

![Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397397.png)

![2-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397401.png)

![2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397403.png)

![3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397404.png)

![3-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397405.png)

![2-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397408.png)